REACTION_CXSMILES
|
[C:1](OC)(=O)[C:2]1[C:3](=[CH:8][C:9](=[CH:14][CH:15]=1)[C:10]([O:12][CH3:13])=[O:11])[C:4](OC)=O.[C:19]([O:27][CH3:28])(=[O:26])[C:20]1C=CC=C[CH:21]=1>>[CH:1]1[C:2]2[C:3](=[CH:8][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:14][CH:15]=2)[CH:4]=[CH:21][C:20]=1[C:19]([O:27][CH3:28])=[O:26]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OC)=CC(C(=O)OC)=CC1)(=O)OC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The results of analysis for the reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC(=CC=C12)C(=O)OC)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |